7-benzyl-1,3-dimethyl-8-sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
7-Benzyl-1,3-dimethyl-8-sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with the molecular formula C21H27N5O2S. This compound belongs to the class of purine derivatives and is characterized by its unique structure, which includes a benzyl group, two methyl groups, and a sulfanyl group attached to a purine ring system.
Preparation Methods
The synthesis of 7-benzyl-1,3-dimethyl-8-sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-dimethylxanthine and benzyl chloride.
Reaction Conditions: The reaction typically involves the use of a base such as sodium hydride (NaH) to deprotonate the xanthine derivative, followed by the addition of benzyl chloride to introduce the benzyl group.
Sulfur Introduction:
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
7-Benzyl-1,3-dimethyl-8-sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can undergo reduction reactions, particularly at the sulfanyl group, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols can replace the benzyl group under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various degradation products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Benzyl-1,3-dimethyl-8-sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-benzyl-1,3-dimethyl-8-sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with purinergic receptors, affecting cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
7-Benzyl-1,3-dimethyl-8-sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can be compared with other similar compounds, such as:
1,3-Dimethyl-8-sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: This compound lacks the benzyl group, which may affect its biological activity and chemical reactivity.
7-Benzyl-1,3-dimethyl-8-(ethylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione: The presence of an ethylsulfanyl group instead of a sulfanyl group can lead to differences in solubility and reactivity.
7-Benzyl-1,3-dimethyl-8-(piperidinyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione: The substitution of the sulfanyl group with a piperidinyl group can significantly alter the compound’s pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
7-benzyl-1,3-dimethyl-8-sulfanylidene-9H-purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-16-11-10(12(19)17(2)14(16)20)18(13(21)15-11)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,15,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDINNIOYCQIRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=S)N2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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